molecular formula C20H16ClN3O2S B2675815 3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1112360-61-8

3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2675815
CAS No.: 1112360-61-8
M. Wt: 397.88
InChI Key: ROPCZMGTUBCQLT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a synthetic hybrid heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule incorporates two privileged scaffolds in drug discovery: the 1,2,4-oxadiazole ring and the 1,3-thiazole ring. The 1,2,4-oxadiazole moiety is extensively employed as a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and pharmacokinetic properties to lead compounds . Its presence is associated with a broad spectrum of biological activities, making it a key structural feature in numerous investigational compounds . The specific research applications of this compound are derived from the known pharmacological value of its constituent parts. The 1,2,4-oxadiazole ring has been reported to exhibit various activities, including anticancer and anti-inflammatory effects . Furthermore, the 1,3-thiazole core is a common feature in many biologically active molecules. The strategic incorporation of a 3-chlorophenyl and a 4-ethoxyphenyl-thiazole substituent suggests potential for investigating its interaction with various enzymatic targets and cellular pathways. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core structural element in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-2-25-16-8-6-13(7-9-16)17-12-27-19(22-17)11-18-23-20(24-26-18)14-4-3-5-15(21)10-14/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPCZMGTUBCQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole (CAS Number: 1112360-61-8) is a derivative of the oxadiazole and thiazole classes, which have gained attention due to their diverse biological activities. This article provides a detailed overview of its biological activity, focusing on anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 1,2,4-oxadiazole ring.
  • A thiazole moiety.
  • A chlorophenyl substituent.

The presence of these functional groups contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole core have shown promising results against various cancer cell lines:

  • Mechanism of Action :
    • The compound may exert its effects through apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown increased expression of p53 and caspase-3 cleavage in cancer cells, leading to programmed cell death .
  • In Vitro Studies :
    • In vitro assays have demonstrated that similar oxadiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The IC50 values for these compounds often range from low micromolar concentrations .
  • Case Study :
    • A comparative analysis of various oxadiazole derivatives indicated that modifications in the substituents significantly impact their anticancer efficacy. For example, the introduction of electron-withdrawing groups has been associated with enhanced activity .

Antimicrobial Activity

The antimicrobial properties of 1,2,4-oxadiazole derivatives are well-documented:

  • Broad Spectrum :
    • Compounds in this class have demonstrated activity against both gram-positive and gram-negative bacteria as well as antifungal properties. For instance, certain derivatives have shown strong inhibitory effects against Bacillus cereus and Candida albicans .
  • Mechanism of Action :
    • The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways such as DNA synthesis .
  • Research Findings :
    • A study reported that newly synthesized 1,2,4-oxadiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against specific pathogens .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsNotable FindingsReferences
AnticancerMCF-7, A549, HCT116Induces apoptosis; IC50 values <10 µM
AntimicrobialBacillus cereus, Candida albicansMICs as low as 0.5 µg/mL
OtherAnti-inflammatoryPotential for dual action in various models

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related study on 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against glioblastoma cell lines. The synthesized compounds showed induction of apoptosis in cancer cells, indicating that derivatives like 3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole may possess similar properties due to structural similarities .

Table 1: Summary of Anticancer Studies

Compound TypeCell LineEffect Observed
Oxadiazole DerivativesLN229 (Glioblastoma)Induced apoptosis and DNA damage
Thiazole Substituted OxadiazolesVarious Cancer LinesSignificant cytotoxicity observed

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study focusing on thiazole-substituted oxadiazoles reported that these compounds exhibited notable antibacterial and antifungal activities. The presence of the thiazole ring enhances the interaction with microbial targets, making these derivatives promising candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

CompoundActivity TypeEffectiveness
Thiazole OxadiazolesAntibacterialGood activity against Gram-positive bacteria
Thiazole OxadiazolesAntifungalEffective against common fungal strains

Case Studies

Several case studies have documented the synthesis and testing of oxadiazole derivatives for various applications:

  • Study on Anti-Cancer Properties : A series of synthesized oxadiazoles were tested against different cancer cell lines, revealing that modifications to the structure could enhance potency and selectivity .
  • Antimicrobial Screening : Research involving thiazole-substituted oxadiazoles indicated that specific substitutions significantly improved antibacterial activity compared to unsubstituted analogs .

Comparison with Similar Compounds

Substituent Variations

  • Position of Chlorine :

    • 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (CAS: 932312-60-2) differs in the chloro substitution (2- vs. 3-position on phenyl), altering electronic effects and steric hindrance .
    • 3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (ZINC1397971) replaces the thiazole-ethylphenyl group with a methylsulfanylphenyl moiety, reducing planarity but enhancing hydrophobic interactions .
  • 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole replaces the thiazole-methyl group with a chloromethyl, simplifying synthesis but reducing steric complexity .

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents (Position 3) Substituents (Position 5) Key Features
Target Compound 1,2,4-Oxadiazole 3-Chlorophenyl [4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl Ethoxyphenyl-thiazole enhances π-stacking
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 2-Chlorophenyl Triazole-methylphenyl Increased steric hindrance
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Chlorophenyl Triazole-sulfanylmethyl Sulfanyl group improves solubility
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Ethoxyphenyl Chloromethyl Simplified structure, lower molecular weight

Q & A

Q. Table 1: Catalyst Comparison for Oxadiazole Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
Bleaching Earth ClayPEG-40070–8082–87
POCl₃Toluene9075

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this oxadiazole-thiazole hybrid?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and thiazole/oxadiazole methylene protons (δ 4.5–5.0 ppm). Carbon signals for oxadiazole C=N appear at ~160–165 ppm .
  • FT-IR : Confirm C=N (1640–1680 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches from the oxadiazole and ethoxyphenyl groups .
  • Mass Spectrometry : Use EI-MS to detect the molecular ion peak (e.g., m/z 422 for M⁺) and fragmentation patterns .

Basic: How can researchers assess the compound’s solubility and stability in preclinical studies?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solution) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy (λmax ~270 nm) .
  • Stability Profiling : Conduct accelerated degradation studies under heat (40°C) and light (UV irradiation) for 72 hours, monitoring via HPLC (C18 column, acetonitrile:water gradient) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s anticancer potential?

Methodological Answer:

  • Substituent Variation : Replace the 3-chlorophenyl group with pyridyl or fluorophenyl moieties to evaluate electronic effects on apoptosis induction .
  • Core Modifications : Compare oxadiazole vs. triazole cores for target affinity using caspase-3 activation assays in T47D breast cancer cells .
  • In Silico Guidance : Pre-screen substituents using AutoDock4 to predict binding to TIP47 (IGF II receptor binding protein), a validated target for oxadiazoles .

Q. Table 2: SAR of Oxadiazole Derivatives

Substituent (Position 5)IC₅₀ (µM, T47D Cells)Apoptosis Induction (%)Reference
4-Ethoxyphenylthiazole1.2 ± 0.385
4-Fluorophenylthiazole3.8 ± 0.562

Advanced: What computational tools are recommended for analyzing electronic properties and receptor interactions?

Methodological Answer:

  • Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions critical for target binding. Use Hirshfeld charge analysis for substituent effects .
  • AutoDock4 : Perform flexible docking with side-chain optimization (e.g., for TIP47’s Tyr-215 residue) to refine binding poses .
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to correlate HOMO-LUMO gaps with biological activity .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Cross-Validation : Compare docking scores (AutoDock4) with experimental IC₅₀ values. Adjust force field parameters (e.g., solvation models) if deviations exceed 20% .
  • Dynamic Simulations : Run 100 ns MD simulations in GROMACS to assess binding stability of low-activity derivatives .
  • Experimental Replication : Synthesize and test analogs with conflicting computational results (e.g., 5-trifluoromethyl substitution) to validate trends .

Advanced: What in vivo protocols are suitable for evaluating antitumor efficacy?

Methodological Answer:

  • Model Selection : Use MX-1 xenograft models (immunodeficient mice) with daily oral dosing (10–50 mg/kg) for 21 days .
  • Endpoint Analysis : Measure tumor volume (caliper) and apoptosis markers (TUNEL assay) .
  • Pharmacokinetics : Profile plasma concentration via LC-MS/MS at 0.5, 2, 6, and 24 hours post-administration .

Advanced: How to improve metabolic stability without compromising target selectivity?

Methodological Answer:

  • Metabolic Hotspots : Replace the ethoxy group with a trifluoromethoxy moiety to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the oxadiazole nitrogen as a phosphonate ester to enhance bioavailability .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in hepatocyte microsomes .

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